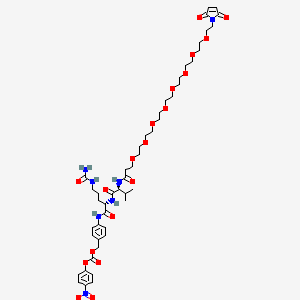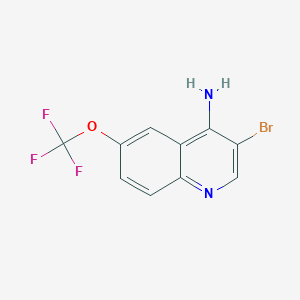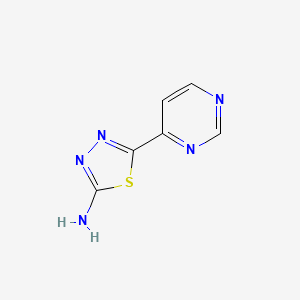![molecular formula C8H18F2N3O2P B13707506 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate is a chemical compound with the molecular formula C8H18F2N3O2P It is known for its unique structure, which includes a phosphorus atom bonded to three dimethylamino groups and a difluoroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate typically involves the reaction of tris(dimethylamino)phosphine with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
P(NMe2)3+F2C-COOH→F2C-COO-P(NMe2)3
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines with different substituents.
Applications De Recherche Scientifique
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphorus atom, with its attached functional groups, can participate in various biochemical reactions, influencing pathways related to metabolism, signal transduction, or cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]propionate
- 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]butyrate
Uniqueness
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate is unique due to its specific combination of functional groups and the presence of the difluoroacetate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H18F2N3O2P |
|---|---|
Poids moléculaire |
257.22 g/mol |
Nom IUPAC |
2,2-difluoro-2-[tris(dimethylamino)phosphaniumyl]acetate |
InChI |
InChI=1S/C8H18F2N3O2P/c1-11(2)16(12(3)4,13(5)6)8(9,10)7(14)15/h1-6H3 |
Clé InChI |
UKZDLKBKZLFSCU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[P+](C(C(=O)[O-])(F)F)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)
![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)





![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)

![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)


